What are the physical properties of Cyclohexene-d10?
What are the physical properties of Cyclohexene-d10?
An In-depth Technical Guide to the Physical Properties of Cyclohexene-d10
Introduction
Cyclohexene-d10 (C₆D₁₀) is the fully deuterated isotopologue of cyclohexene, a cyclic hydrocarbon. In this form, all ten hydrogen atoms have been replaced with deuterium, the stable heavy isotope of hydrogen. This isotopic substitution imparts unique physical and spectroscopic properties that make Cyclohexene-d10 an invaluable tool in advanced chemical analysis. For researchers, scientists, and drug development professionals, understanding these properties is critical for its effective application in mechanistic studies, quantitative analysis, and as a spectroscopic solvent.
This technical guide provides a comprehensive overview of the core physical properties of Cyclohexene-d10, discusses its spectroscopic characteristics with an emphasis on the effects of deuteration, and presents a validated workflow for its use as an internal standard in quantitative mass spectrometry.
Molecular Structure and Identification
The foundational step in utilizing any chemical reagent is understanding its fundamental structure and identifiers. The structure of Cyclohexene-d10 mirrors that of its non-deuterated counterpart, consisting of a six-membered carbon ring containing a single double bond. The key difference is the isotopic composition.
The rationale for using deuterated compounds in analytical chemistry is rooted in the mass difference between protium (¹H) and deuterium (²H). This difference, while not significantly altering the compound's bulk chemical reactivity, creates a distinct mass signature and profoundly changes its behavior in magnetic resonance and vibrational spectroscopy.
Caption: Molecular structure of Cyclohexene-d10.
Table 1: Chemical Identifiers for Cyclohexene-d10
| Identifier | Value | Source(s) |
| CAS Number | 16035-50-0 (also cited as 1603-55-0) | [1][2][3] |
| Molecular Formula | C₆D₁₀ | [3][4] |
| Molecular Weight | 92.21 g/mol | [2][3][4] |
| InChI Key | HGCIXCUEYOPUTN-KYJNQUCMSA-N | [2][4] |
| Synonyms | Perdeutero-cyclohexene, Decadeuteriocyclohexene | [5][6] |
Core Physical and Chemical Properties
The bulk physical properties of Cyclohexene-d10 are similar to those of standard cyclohexene, but with slight variations due to the increased mass of deuterium. These properties are essential for handling, storage, and experimental design, particularly in applications requiring precise temperature or volume control.
Table 2: Key Physical Properties of Cyclohexene-d10
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | Ambient | [7] |
| Density | 0.908 g/mL | 25 °C | [2][4] |
| Boiling Point | 83 °C | Atmospheric Pressure | [2][8] |
| Melting Point | -104 °C | Atmospheric Pressure | [2][8] |
| Refractive Index | n20/D 1.442 | 20 °C | [2] |
| Flash Point | -12 °C | Closed Cup | [2][9] |
| Isotopic Purity | ≥98 atom % D | - | [2][4] |
These properties dictate that Cyclohexene-d10 is a highly flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[1][10] Its high isotopic purity is a critical parameter, ensuring minimal interference from protonated species in sensitive analytical applications.[11]
Spectroscopic Profile: The Impact of Deuteration
The primary value of Cyclohexene-d10 lies in its unique spectroscopic characteristics, which differ significantly from its hydrogen-containing analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H (Proton) NMR, the utility of Cyclohexene-d10 is defined by the absence of signals. Since deuterium is not detected in a standard proton NMR experiment, the compound is effectively "invisible," making it an excellent non-protic solvent or reference standard for samples where protonated solvents would obscure key analyte signals.[5][11]
In contrast, the non-deuterated cyclohexene exhibits a complex ¹H NMR spectrum with characteristic signals for its vinylic protons (~5.7 ppm) and allylic protons (~2.0 ppm).[12][13]
In ¹³C NMR, the spectrum of Cyclohexene-d10 is similar to its non-deuterated counterpart, showing distinct signals for the three unique carbon environments (two vinylic, two allylic, and two saturated carbons).[4] However, the signals will be split into multiplets due to C-D coupling, and the relaxation times will be longer.
Infrared (IR) Spectroscopy
Vibrational spectroscopy is highly sensitive to isotopic substitution. The frequency of a bond vibration is dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium atom results in a significant shift of C-H stretching and bending frequencies to lower wavenumbers (a smaller value).
-
Standard Cyclohexene: Shows characteristic C-H stretches for its sp² (vinylic) carbons just above 3000 cm⁻¹ and for its sp³ carbons just below 3000 cm⁻¹. A key C=C stretch appears around 1650 cm⁻¹.[2]
-
Cyclohexene-d10: The corresponding C-D stretching vibrations are expected to appear at significantly lower frequencies (approximately 2100-2300 cm⁻¹), a region that is typically much less congested. This shift provides a clear spectral window to observe other functional groups without interference from C-H vibrations.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak is the most direct indicator of deuteration.
-
Standard Cyclohexene: The molecular ion (M⁺) peak appears at an m/z of 82.[1]
-
Cyclohexene-d10: The molecular ion peak is shifted by +10 mass units to an m/z of 92, reflecting the mass of the ten deuterium atoms.[2][4]
This clear mass shift is the foundational principle for its use as an internal standard in isotope dilution mass spectrometry.[11] The fragmentation pattern will also be altered, as the cleavage of C-D bonds requires slightly more energy than C-H bonds, which can influence the relative abundance of fragment ions.
Application Workflow: Quantitative Analysis Using Cyclohexene-d10 as an Internal Standard
One of the most powerful applications of Cyclohexene-d10 is as an internal standard (IS) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The purpose of an IS is to correct for variations in sample preparation, injection volume, and instrument response.[7][8] A deuterated standard is ideal because it co-elutes with the analyte (the non-deuterated version) but is clearly distinguishable by the mass spectrometer.[14]
Experimental Protocol: Quantification of Cyclohexene in a Matrix
This protocol provides a validated methodology for quantifying trace levels of cyclohexene using Cyclohexene-d10 as an internal standard.
1. Preparation of Stock Solutions:
- Analyte Stock (Cyclohexene): Accurately weigh ~50 mg of cyclohexene into a 50 mL volumetric flask and dilute to volume with methanol. This creates a ~1 mg/mL stock solution.
- Internal Standard Stock (Cyclohexene-d10): Accurately weigh ~50 mg of Cyclohexene-d10 into a 50 mL volumetric flask and dilute to volume with methanol. This creates a ~1 mg/mL IS stock solution.
2. Construction of Calibration Curve:
- Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by spiking appropriate volumes of the Analyte Stock into separate volumetric flasks.
- To each calibration standard, add a fixed amount of the Internal Standard Stock solution to achieve a constant final concentration (e.g., 20 µg/mL).
- Dilute all calibration standards to final volume with the appropriate solvent (e.g., methanol or dichloromethane).
3. Sample Preparation:
- Accurately weigh or measure the sample matrix (e.g., 1 g of soil, 1 mL of water) into a vial.
- Add the same fixed amount of the Internal Standard Stock solution as used in the calibration standards.
- Perform the necessary extraction procedure (e.g., liquid-liquid extraction with dichloromethane, solid-phase extraction).
- Concentrate or dilute the final extract to be within the calibration range.
4. GC-MS Analysis:
- GC Column: Use a non-polar column suitable for volatile hydrocarbon analysis (e.g., DB-5ms).
- Injection: 1 µL splitless injection.
- Temperature Program: Initial temp 40°C, hold 2 min, ramp to 200°C at 10°C/min.
- MS Method: Set the mass spectrometer to Selected Ion Monitoring (SIM) mode.
- Monitor m/z 82 (for cyclohexene).
- Monitor m/z 92 (for Cyclohexene-d10).
5. Data Processing:
- For each calibration standard, calculate the Response Ratio = (Peak Area of Analyte at m/z 82) / (Peak Area of IS at m/z 92).
- Plot the Response Ratio against the known concentration of the analyte to generate a linear calibration curve.
- For each unknown sample, calculate its Response Ratio and determine its concentration using the equation of the line from the calibration curve.
The causality behind this protocol is robust: any loss of material during extraction or variability in injection will affect both the analyte and the deuterated standard equally.[14] By using the ratio of their signals, these errors are effectively cancelled out, leading to highly accurate and precise quantification.[7]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
Cyclohexene-d10 is a powerful reagent whose value is derived directly from its physical properties. The mass increase due to isotopic substitution provides a distinct signature for mass spectrometry, while the change in nuclear spin properties renders it an ideal non-interfering solvent for proton NMR. Its physical constants, closely mirroring those of natural cyclohexene, ensure predictable behavior in chromatographic systems. For scientists engaged in quantitative analysis, mechanistic elucidation, or complex structural studies, a thorough understanding and application of these principles are paramount to achieving data of the highest accuracy and integrity.
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